Barium;silver
Description
Historical Trajectories of Barium and Silver in Chemical Sciences
The paths of barium and silver in the annals of chemistry are long and distinguished, though they commenced at vastly different points in history.
Barium , a soft, silvery alkaline earth metal, was not isolated as a free element until the 19th century. osti.gov Its name originates from the Greek word "barys," meaning "heavy," a descriptor for its dense minerals. osti.govresearchgate.net Alchemists in the Middle Ages were familiar with barium-containing minerals like barite, sometimes referred to as "Bologna stones," which exhibited phosphorescence. acs.orgresearchgate.net In 1774, Carl Scheele distinguished barium oxide (baryta) from lime, but it was Sir Humphry Davy who first isolated the elemental metal in 1808 through the electrolysis of molten barium salts. osti.govresearchgate.net Throughout its history, barium and its compounds have found applications as getters in vacuum tubes and in the production of pigments. osti.govsamaterials.com
Silver , in contrast, is one of the seven metals of antiquity, known and utilized by human civilizations for millennia. scribd.com Its discovery is lost to prehistory, with evidence of its separation from lead dating back to 3000 B.C. scribd.comrsc.org The name "silver" is derived from the Anglo-Saxon word "siolfur," and its chemical symbol, Ag, comes from the Latin "argentum," meaning "white and bright." scribd.comacs.org Historically, silver has been prized for its use in currency, jewelry, and tableware. rsc.orgoalib.com Its chemical properties, particularly the light sensitivity of its salts, were foundational to the development of photography. rsc.org
Foundational Concepts of Intermetallic Compounds and Their Significance
Intermetallic compounds are a distinct class of materials formed between two or more metallic elements, characterized by an ordered crystal structure that is different from those of their constituent metals. researchgate.netmdpi.com This ordered arrangement of atoms, often in specific stoichiometric ratios, and the presence of strong atomic bonding—ranging from metallic to covalent or ionic—give rise to a unique set of properties. researchgate.net
Key characteristics of intermetallic compounds include:
High Melting Points: The strong chemical bonds between the constituent elements often result in high melting points, making them suitable for high-temperature applications. znaturforsch.com
Unique Crystal Structures: Intermetallics possess well-defined and ordered crystal lattices, which are crucial in determining their mechanical, electrical, and thermal properties. znaturforsch.comscirp.org
Distinct Properties: Their properties are not merely an average of the constituent elements but are often novel and superior. This includes high strength, hardness, and sometimes unique magnetic, superconducting, or semiconducting behaviors. researchgate.net
The significance of intermetallic compounds is vast and spans numerous fields. They are used as strengthening phases in high-performance structural alloys, such as nickel-based superalloys for jet engines. researchgate.net Their unique functionalities are harnessed in applications like magnetic materials, superconductors, and shape memory alloys. researchgate.net In catalysis, intermetallic compounds offer well-defined active sites, leading to enhanced selectivity and stability in chemical reactions. nih.gov
Contemporary Research Landscape in Barium-Silver Chemical Systems
Modern research into the barium-silver system focuses on the synthesis, characterization, and understanding of the various intermetallic compounds that form between these two elements. The existence of a binary Ag-Ba system with associated experimental crystallographic and thermodynamic data has been established, providing a foundation for ongoing investigations. researchgate.net
Recent studies have identified and characterized specific intermetallic phases within the Ba-Ag system. For instance, the compound BaAg₅ has been shown to crystallize in a hexagonal structure. osti.gov Another identified phase is Ba₃Ag₂ . scribd.com Research has also extended to more complex systems incorporating barium and silver. For example, the ternary compound BaAg₂Sb₂ has been synthesized and found to possess a monoclinic distorted ThCr₂Si₂-type structure, exhibiting metallic resistivity. acs.org
The exploration of these compounds involves sophisticated characterization techniques. Single-crystal X-ray diffraction is a primary tool for determining their precise crystal structures. acs.orgscirp.orgresearchgate.net Theoretical studies, such as those employing density functional theory (DFT), are used to predict and understand their electronic band structures and physical properties, such as the semiconducting nature of some ternary Ba-Ag-Se compounds. acs.orgresearchgate.net
The current research landscape indicates a strong interaction between barium and silver, leading to the formation of multiple intermetallic compounds. The investigation of their precise stoichiometry, crystal structures, and physical properties remains an active area of solid-state chemistry and materials science, with the potential to uncover new materials with interesting electronic and structural characteristics.
Interactive Data Tables
Crystallographic Data for BaAg₅
| Property | Value |
| Formula | BaAg₅ |
| Crystal System | Hexagonal |
| Space Group | P6/mmm |
| Reference | Materials Project osti.gov |
Crystallographic Data for BaAg₂Sb₂
| Property | Value |
| Formula | BaAg₂Sb₂ |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| Lattice Parameters | a = 12.441(4) Å, b = 4.790(2) Å, c = 4.876(2) Å, β = 112.88(1)° |
| Pearson Symbol | mC10 |
| Property | Metallic Resistivity |
| Reference | Inorganic Chemistry acs.org |
Structure
2D Structure
Properties
CAS No. |
66028-59-9 |
|---|---|
Molecular Formula |
AgBa |
Molecular Weight |
245.20 g/mol |
IUPAC Name |
barium;silver |
InChI |
InChI=1S/Ag.Ba |
InChI Key |
HJIXEDTZZPZERH-UHFFFAOYSA-N |
Canonical SMILES |
[Ag].[Ba] |
Origin of Product |
United States |
Crystallographic and Structural Investigations of Barium Silver Systems
Diffraction Techniques for Structural Elucidation of Barium-Silver Compounds
Diffraction methods are fundamental in determining the crystal structures of materials. By analyzing the way X-rays are scattered by the electron clouds of atoms in a crystalline solid, detailed information about the atomic arrangement can be obtained.
Single-crystal X-ray diffraction (SC-XRD) stands as a powerful technique for the precise determination of the atomic arrangement within a crystalline material. This method involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. For barium-silver compounds, SC-XRD has been instrumental in resolving complex crystal structures and identifying new phases.
The process allows for the unambiguous determination of the unit cell parameters, space group, and the exact coordinates of each atom within the unit cell. For instance, the crystal structures of several barium-silver intermetallic compounds have been elucidated using this technique, providing insights into their bonding and electronic properties. researchgate.net The refinement of the crystal structure is typically carried out using full-matrix least-squares methods based on the squared structure factors (F²). scirp.org
Detailed structural information, such as bond lengths and angles, can be accurately determined, which is essential for understanding the nature of the chemical bonds between barium and silver atoms. This technique has been successfully applied to various intermetallic systems, including those containing barium and silver, to characterize their unique crystal structures. iastate.edunih.gov
Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of crystalline materials. It is particularly useful for identifying the different crystalline phases present in a sample and for the precise determination of their lattice parameters. ncl.ac.uk In the context of barium-silver systems, PXRD is employed to analyze polycrystalline samples, which are more readily prepared than single crystals.
The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phases present. By comparing the experimental pattern with databases of known diffraction patterns, such as the Crystallography Open Database (COD), the constituent phases in a barium-silver alloy can be identified. ncl.ac.uk This method has been used to confirm the presence of phases like barium titanate and silver in composite materials and to ensure that no unintended reaction phases are formed during synthesis. researchgate.netbath.ac.ukresearchgate.net
Furthermore, PXRD data can be used for the refinement of lattice parameters. This process involves adjusting the unit cell dimensions of a known phase to achieve the best possible fit between the calculated and observed diffraction patterns. researchgate.net This refinement is crucial for studying the effects of composition, temperature, and pressure on the crystal structure of barium-silver compounds. The Rietveld refinement method is a powerful tool for this purpose, allowing for the quantitative analysis of phase abundances and the determination of detailed structural parameters from powder diffraction data. acs.org
Microstructural and Compositional Characterization of Barium-Silver Materials
Beyond the atomic-level structure, understanding the microstructure and elemental composition is vital for comprehending the properties of barium-silver materials. Electron microscopy techniques are indispensable for these investigations.
Electron microscopy techniques provide high-resolution imaging and analytical capabilities for the detailed characterization of materials at the micro- and nanoscale. nims.go.jp
Scanning Electron Microscopy (SEM) is used to observe the surface morphology and microstructure of barium-silver samples. researchgate.netresearchgate.net It can reveal features such as grain size, grain boundaries, and the distribution of different phases. researchgate.netbath.ac.uk For instance, SEM has been used to study the grain size modification in barium titanate-silver composites. bath.ac.uk
Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the observation of internal microstructures, such as precipitates and crystal defects. nims.go.jpscirp.org TEM analysis of barium-silver composites has confirmed the absence of reaction phases between the constituent materials. bath.ac.uk
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) and Wavelength-Dispersive X-ray Spectroscopy (WDS) are analytical techniques often coupled with electron microscopes to determine the elemental composition of a sample. nih.gov When the electron beam interacts with the sample, it generates characteristic X-rays whose energies are unique to each element. nih.gov EDX provides rapid qualitative and semi-quantitative analysis, while WDS offers higher energy resolution and accuracy, making it suitable for quantitative analysis and the detection of trace elements. oxinst.comnist.gov These techniques have been used to confirm the purity of barium-silver compounds and to analyze the composition of different phases within an alloy. researchgate.netmit.edu For example, WDS and EDS have been used to identify new compounds in the BaS-Cu₂S system by confirming their elemental compositions. mit.edu
Crystal Structures of Barium-Silver Intermetallic Phases
The binary system of barium and silver is known to form several intermetallic compounds, each with a distinct crystal structure. These structures can be either stoichiometric, with a fixed ratio of the constituent elements, or non-stoichiometric, exhibiting a range of compositions. researchgate.net
Studies of the barium-silver phase diagram have identified several intermediate intermetallic phases. researchgate.net These compounds exhibit a variety of crystal structures and melting behaviors.
BaAg₅ : This compound melts congruently at 715 °C. researchgate.net
BaAg₂ : This phase also melts congruently, but at a higher temperature of 770 °C. researchgate.net
BaAg : This intermetallic forms peritectically at 560 °C. researchgate.net
Ba₃Ag₂ : This barium-rich compound forms peritectically at a lower temperature of 360 °C. researchgate.net
The crystal structures of these phases are determined by the relative sizes of the barium and silver atoms and their electronic interactions. acs.org The formation of these specific stoichiometric compounds highlights the complex chemical interactions within the barium-silver system. wikipedia.org The existence of both congruently and peritectically melting compounds indicates a complex phase diagram with multiple eutectic points. researchgate.net
Below is an interactive data table summarizing the crystallographic data for some known barium-silver intermetallic compounds.
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Melting Point (°C) | Formation |
| BaAg₅ | 715 | Congruent | |||
| BaAg₂ | 770 | Congruent | |||
| BaAg | 560 | Peritectic | |||
| Ba₃Ag₂ | 360 | Peritectic |
Phase Equilibria and Thermodynamic Analysis of Barium Silver Systems
Experimental Determination of Barium-Silver Phase Diagrams
The experimental investigation of the Ba-Ag phase diagram has been carried out using a combination of thermal analysis, metallography, and X-ray diffraction techniques. researchgate.net These methods allow for the precise mapping of phase boundaries and the identification of various phases and reactions within the system.
Thermal Analysis and Metallographic Techniques for Phase Boundary Mapping
Thermal analysis, specifically differential thermal analysis (DTA), is a primary technique for determining the temperatures at which phase transformations occur. researchgate.netunze.ba In the study of the Ba-Ag system, DTA has been employed to detect the onset of melting, solidification, and other phase transition temperatures. researchgate.net This involves heating or cooling a sample at a controlled rate and measuring the temperature difference between the sample and a reference material. unze.ba The resulting data reveals the temperatures of eutectic, peritectic, and congruent melting points.
Metallographic techniques are complementary to thermal analysis and provide visual confirmation of the phases present at different compositions and temperatures. getty.edumetallographic.com This involves preparing alloy samples by melting and then annealing them at specific temperatures to achieve equilibrium. The samples are then polished and etched to reveal their microstructure under an optical or scanning electron microscope. researchgate.netgetty.edu By examining the morphology and distribution of the different phases, researchers can construct a detailed phase diagram. getty.edu X-ray diffraction (XRD) is also used to identify the crystal structures of the intermediate phases formed in the Ba-Ag system. researchgate.net
Identification of Eutectic and Peritectic Reactions within the Ba-Ag System
Through the combined application of these experimental techniques, several invariant reactions have been identified in the Barium-Silver system. These reactions, which occur at a constant temperature and involve three phases, are fundamental to the topology of the phase diagram. mit.edudoitpoms.ac.uk
Eutectic Reactions: A eutectic reaction is a transformation where a single liquid phase solidifies into two solid phases simultaneously. mit.edu In the Ba-Ag system, three eutectic reactions have been observed: researchgate.net
Between silver (Ag) and the intermetallic compound BaAg₅.
Between BaAg₅ and another intermetallic, BaAg₂.
Between the compound Ba₃Ag₂ and barium (Ba).
Peritectic Reactions: A peritectic reaction involves a liquid phase reacting with a solid phase to form a different solid phase upon cooling. doitpoms.ac.uk The Ba-Ag system exhibits two such reactions: researchgate.net
The formation of the intermetallic compound BaAg.
The formation of the intermetallic compound Ba₃Ag₂.
The temperatures and compositions at which these eutectic and peritectic reactions occur have been precisely determined and are summarized in the table below. researchgate.net
| Reaction Type | Temperature (°C) | Composition (at. % Ag) | Phases Involved |
| Eutectic | 700 | 86.0 | L ↔ (Ag) + BaAg₅ |
| Eutectic | 655 | 76.5 | L ↔ BaAg₅ + BaAg₂ |
| Eutectic | 340 | 22.0 | L ↔ Ba₃Ag₂ + (Ba) |
| Peritectic | 560 | - | L + BaAg₂ ↔ BaAg |
| Peritectic | 360 | - | L + BaAg ↔ Ba₃Ag₂ |
Table 1: Experimentally determined eutectic and peritectic reactions in the Ba-Ag system. researchgate.net
Furthermore, two of the intermetallic phases, BaAg₅ and BaAg₂, exhibit congruent melting, meaning they melt at a constant temperature to form a liquid of the same composition. researchgate.net BaAg₅ melts congruently at 715 °C, and BaAg₂ melts at 770 °C. researchgate.net The crystal structures of several of these intermediate phases have also been confirmed: BaAg₅ has a CaCu₅-type structure, BaAg₂ has a CeCu₂-type structure, and BaAg possesses an FeB-type structure. The Ba₃Ag₂ phase was found to be isotypic with Er₃Ni₂. researchgate.net
Computational Thermodynamics and Phase Diagram Modeling
While experimental methods provide essential data, computational thermodynamics offers a powerful tool for predicting and understanding phase equilibria, especially in complex multi-component systems. researchgate.netunicen.edu.ar The CALPHAD (CALculation of PHAse Diagrams) method is a prominent computational approach used for this purpose. researchgate.netwpmucdn.com
CALPHAD Approach for Phase Equilibria Prediction in Ba-Ag Systems (General context for phase diagrams)
The CALPHAD method is a semi-empirical approach that relies on thermodynamic models to describe the Gibbs free energy of each phase in a system. wpmucdn.comnist.gov These models contain adjustable parameters that are optimized to fit available experimental data, such as phase diagram information and thermochemical measurements. nist.govbham.ac.uk The fundamental principle of the CALPHAD approach is that the phase diagram is a manifestation of the thermodynamic properties of the system. unicen.edu.ar By developing a self-consistent thermodynamic database for a binary system like Ba-Ag, it becomes possible to predict the phase diagram and thermodynamic properties with a high degree of accuracy. researchgate.net This approach is not only used to reproduce experimental data but also to extrapolate into regions where experimental data is scarce or difficult to obtain. nist.gov
Assessment of Thermodynamic Properties and Mixing Behavior
A critical aspect of the CALPHAD methodology is the assessment of thermodynamic properties, such as the heats of mixing in the liquid phase. researchgate.netakjournals.com For the Ba-Ag system, the heats of mixing of binary liquid alloys have been determined using isoperibolic calorimetry. researchgate.net These experiments have revealed exothermic effects of alloy formation, indicating strong interactions between barium and silver atoms in the liquid state. researchgate.net
The thermodynamic data, including enthalpies of mixing, are used to refine the parameters in the Gibbs energy models for the various phases. researchgate.netakjournals.com The associated solution model, for instance, can be used to describe the thermodynamic behavior of liquid alloys, especially when there is a tendency for association or short-range order in the liquid state. researchgate.net By integrating experimental data with thermodynamic models, a comprehensive and self-consistent thermodynamic description of the Ba-Ag system can be achieved. This allows for the calculation of not only the phase diagram but also various other thermodynamic properties of the alloys. researchgate.net
Electronic Structure, Chemical Bonding, and Spectroscopic Characterization of Barium Silver Materials
First-Principles Computational Studies of Barium-Silver Electronic Properties
First-principles calculations, rooted in quantum mechanics, provide a powerful theoretical framework for understanding the intrinsic electronic properties of materials without relying on experimental parameters. These computational methods have been instrumental in characterizing barium-silver systems.
Density Functional Theory (DFT) for Band Structure and Density of States
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of materials. researchgate.netaps.orgu-tokyo.ac.jp By solving the Kohn-Sham equations, DFT can predict the arrangement of electron energy levels into bands (band structure) and the number of available electronic states at each energy level (density of states, DOS). researchgate.netresearchgate.net
For barium-silver compounds, DFT calculations reveal their metallic or semiconducting nature. For instance, in intermetallic compounds like Ag3Sn, the density of states at the Fermi level, which is a key indicator of metallic character, shows contributions from both silver and the other constituent element's atomic orbitals. researchgate.net Specifically, the main peak in the DOS of Ag3Sn is dominated by Ag-d states, while at the Fermi level, the contribution is primarily from Sn p states with minor contributions from Sn s and Ag s, p, and d states. researchgate.net
In more complex systems, such as the silver-based perovskites AgXCl3 (where X can be Ca or Sr), DFT calculations of the band structure and DOS have indicated a semiconducting nature. researchgate.net Similarly, for thermoelectric cage compounds like A2BaCu8Te10 (A = K, Rb, Cs), which contain barium, DFT calculations show a complex electronic structure near the Fermi level, characterized by a pseudogap. acs.org The study of alloyed systems, such as GaxAl1−xN and GaxIn1−xN, demonstrates that DFT can also effectively model the composition dependence of the band gap. aps.org
| Compound | Calculated Property | Key Finding | Reference |
|---|---|---|---|
| Ag3Sn | Band Structure, DOS | Metallic; DOS at Fermi level dominated by Sn p states with minor contributions from Ag orbitals. | researchgate.net |
| AgXCl3 (X=Ca, Sr) | Band Structure, DOS | Semiconducting nature indicated. | researchgate.net |
| A2BaCu8Te10 (A=K, Rb, Cs) | Band Structure, DOS | Complex electronic structure with a pseudogap near the Fermi level. | acs.org |
| Ba5Sb8 | Band Structure | Indirect narrow bandgap of approximately 0.45 eV. | mdpi.com |
| BaTiO3 | Structural and Electronic Properties | Hybrid PBE0 functional accurately predicts structural stability and phonon properties. | researchgate.net |
Analysis of Interatomic Bonding and Electron Charge Distribution (e.g., Ba-Ag bond polarization)
Computational methods are also employed to analyze the nature of chemical bonds and the distribution of electron charge between atoms. Techniques like Bader analysis, which partitions molecular space into atomic basins, provide insights into charge transfer and bonding characteristics. numberanalytics.comnih.gov
In intermetallic compounds containing s-block elements like barium, a significant transfer of valence electrons to the more electronegative elements is often observed, indicating a predominantly ionic character. acs.org For example, in BaAl4, there is an almost complete valence-electron transfer from barium to aluminum, resulting in small Ba–Al ICOBI (Integral of the Crystal Orbital Bond Index) values, which suggest weak covalent character. acs.org While direct computational studies on the Ba-Ag bond polarization are not prevalent in the provided search results, the principles from related systems suggest that a notable charge transfer from barium to silver would occur, leading to a polarized bond. This is a general trend in polar intermetallic compounds where a significant electronegativity difference exists. uni-muenchen.de
The analysis of electron charge distribution helps in understanding the transition from purely ionic to metallic or covalent bonding. arxiv.orgarxiv.org In materials like Li2AgSb, valence electrons are transferred from lithium and silver to antimony, with small ICOBI values indicating a lack of significant covalency for all interactions. acs.org This detailed understanding of bonding is crucial for designing new materials with desired properties. acs.org
Advanced Spectroscopic Probes of Electronic States
Experimental spectroscopic techniques provide direct measurements of the electronic states in materials, complementing the theoretical insights from computational studies.
Photoelectron Spectroscopy (XPS, UPS) for Core-Level and Valence Band Analysis
Photoelectron spectroscopy, in its X-ray (XPS) and ultraviolet (UPS) variants, is a powerful surface-sensitive technique for probing the electronic structure of materials. specs-group.com XPS provides information about the elemental composition and chemical states of atoms by measuring the binding energies of core-level electrons. specs-group.comnist.gov UPS, on the other hand, probes the valence band region, offering insights into the density of states. nist.govresearchgate.net
In the context of barium-silver materials, XPS can be used to identify the oxidation states of barium and silver. For instance, the Ba 3d region in an XPS spectrum shows well-separated spin-orbit components. thermofisher.com Similarly, the Ag 3d peaks can be used to characterize the chemical environment of silver. mpg.de Studies on various barium compounds like BaO, Ba(OH)2, and BaCO3 have demonstrated the utility of XPS in identifying surface species and avoiding contamination issues that can affect spectral interpretation. escholarship.org
UPS measurements on silver have been shown to be in essential agreement with XPS results, revealing features in the valence band that correspond to the d-band electrons. nist.gov The combination of XPS and UPS provides a comprehensive picture of both the core-level and valence electronic states. mpg.deacs.org
| Element/Compound | Spectroscopy | Spectral Region | Key Information | Reference |
|---|---|---|---|---|
| Barium | XPS | Ba 3d | Well-separated spin-orbit components (Δ=15.3eV). | thermofisher.com |
| Silver | XPS | Ag 3d5/2 | Binding energy used for calibration (368.2 eV). | mpg.de |
| Silver | UPS | Valence Band | Shows a peak at ~ -5.0 eV relative to the Fermi level. | nist.gov |
| BaO | XPS | O K-edge | Spectrum in good agreement with theoretical calculations, useful for identifying carbonate contamination. | escholarship.org |
Electron Spin Resonance (ESR) Spectroscopy in Doped Barium-Silver Systems (e.g., Ag-doped BGG glass)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. acs.org It is particularly useful for studying paramagnetic centers and defects in materials. researchgate.netaip.org
In silver-doped barium-containing glasses, such as barium-germanium-gallium (BGG) glass, ESR has been used to identify paramagnetic point defects created by irradiation. researchgate.netaip.org Studies have shown that the presence of silver in BGG glass can influence the stability of these defects. At lower irradiation doses, silver can act as the main trapping center for electrons and holes. researchgate.netaip.org For example, ESR signals associated with Ag²⁺ ions have been observed in irradiated Ag-doped BGG glass. aip.org The intensity and shape of the ESR spectra can also be affected by the irradiation dose and the presence of other elements like potassium. aip.org
| Material | Condition | Observed Species/Defect | Key Finding | Reference |
|---|---|---|---|---|
| Ag-doped BGG glass | Electron irradiation (10⁴ Gy) | Ag²⁺ ions | Silver acts as the main trapping center. | researchgate.netaip.org |
| Ag-doped BGG glass | Electron irradiation (10⁶ Gy) | Ge E' centers | Structural modifications hinder the trapping process by silver ions. | researchgate.netaip.org |
| Potassium-free Ag-doped BGG glass | Electron irradiation (10⁴ Gy) | Ag²⁺ ions | Very low formation of Ag²⁺ ions compared to BGG glass containing potassium. | aip.org |
Raman and UV-Vis Spectroscopy for Electronic Transitions and Band Gap Determination
Raman and UV-Vis spectroscopy are optical techniques that probe vibrational modes and electronic transitions, respectively, providing valuable information about the structure and electronic properties of materials. scirp.orgresearchgate.netresearchgate.net
UV-Vis spectroscopy is commonly used to determine the optical band gap of materials by analyzing their absorption spectra. scirp.orgresearchgate.net For instance, in silver-substituted barium ferrite (B1171679) nanoparticles (Ba₁₋ₓAgₓFe₂O₄), UV-visible diffuse reflectance spectroscopy has been used to determine the energy band gap, which was found to be in the range of 1.5-1.8 eV. nih.gov In silver-doped sodium-barium-borate glasses, the optical band gap was observed to change with the concentration of silver doping. xpublication.com
Raman spectroscopy provides insights into the local structure and bonding within a material. researchgate.netxpublication.com In silver-doped borate (B1201080) glasses, Raman spectra have revealed information about the borate network structure and how it is affected by the silver doping. xpublication.com In Ba₁₋ₓAgₓFe₂O₄ nanoparticles, Raman spectroscopy, along with Fourier transform infrared (FTIR) spectroscopy, was used to explore the chemical bonding and functional groups. nih.gov
| Material | Spectroscopy | Measured Property | Result | Reference |
|---|---|---|---|---|
| Ba₀.₇Ag₀.₃Fe₂O₄ | UV-Vis | Energy Band Gap | 1.5-1.8 eV | nih.gov |
| Ag-doped Na₂O-BaO-Borate Glasses | UV-Vis | Optical Band Gap | Decreased initially and then increased with further Ag doping. | xpublication.com |
| Ag-doped Na₂O-BaO-Borate Glasses | Raman | Structural Information | Showed shifts in the highest intensity peak (1339 cm⁻¹) with silver doping. | xpublication.com |
| (Ba,Sr)TiO₃ Borosilicate Glasses | UV-Vis | Optical Band Gap | 2.023 - 3.320 eV | scirp.org |
Functional Applications and Advanced Research in Barium Silver Compound Systems
Catalytic Applications of Barium-Silver Intermetallic Compounds
Intermetallic compounds, characterized by their ordered crystal structures and strong site preferences for constituent atoms, are gaining significant attention in the field of heterogeneous catalysis. nih.gov Their unique combination of crystal and electronic structures results in distinct adsorption and catalytic properties. nih.gov Unlike substitutional alloys where atoms can be mobile and lead to surface segregation under reaction conditions, the defined stoichiometry and ordered atomic arrangement in intermetallic compounds can provide enhanced stability, preserving the unique active sites. nih.govrsc.org This stability makes them highly interesting for developing robust catalysts with consistent performance. nih.gov The development of supported intermetallic compound nanoparticles is a key area of research, aiming to combine the unique catalytic properties of these materials with high surface area and stability for practical applications in reactions like selective hydrogenation and reforming. rsc.orgnih.gov
The performance of intermetallic catalysts is rooted in their precisely defined active sites, which consist of an ensemble of atoms of specific elements in a regular arrangement. nih.gov This structural ordering influences the electronic properties and, consequently, the adsorption energies of reactants and intermediates on the catalyst surface. nih.gov In contrast to pure metals or random alloys, this can prevent excessively strong or weak adsorption, optimizing the catalytic cycle. nih.gov For instance, in partial hydrogenation reactions, overly strong reactant adsorption can lead to catalyst poisoning, while intermetallic compounds can be designed to avoid this. nih.gov The catalytic process on such surfaces generally proceeds through established mechanisms in heterogeneous catalysis, such as the Langmuir-Hinshelwood, Eley-Rideal, or Mars-van Krevelen mechanisms. researchgate.net The Langmuir-Hinshelwood mechanism, where the reaction occurs between two co-adsorbed species, is common for hydrogenation reactions on solid catalysts. researchgate.net The challenge and opportunity lie in synthesizing phase-pure intermetallic nanoparticles and understanding the relationship between their composition, structure, and catalytic performance. rsc.org
Direct research specifically elucidating the active sites and reaction mechanisms on barium-silver (Ba-Ag) intermetallic surfaces is not extensively documented in the reviewed literature. However, insights can be drawn from the catalytic behavior of the individual components and general principles of bimetallic catalysis. Metallic barium, when activated, has been shown to be a highly active hydrogenation catalyst for a wide range of substrates, including alkenes, aromatics, and imines. researchgate.net Depending on the substrate, two primary catalytic cycles are proposed for barium: a classical metal hydride cycle for unactivated alkenes and a "Ba metal cycle" for substrates that are easily reduced by Ba⁰. researchgate.net In some cases, a dual-site mechanism where both metallic barium (Ba⁰) and barium hydride (BaH₂) are essential is considered, with DFT calculations confirming that the presence of metallic Ba has an accelerating effect. researchgate.net
The incorporation of silver into a barium-based catalyst would be expected to modify these mechanisms. Silver is known to be active in oxidation and selective hydrogenation reactions. acs.org On a hypothetical Ba-Ag surface, the active sites would likely involve both Ba and Ag atoms. The presence of silver could influence the electronic properties of the barium sites, alter the adsorption/desorption energies of hydrogen and organic substrates, and potentially create new, unique active sites at the Ba-Ag interface. The reaction could follow a Langmuir-Hinshelwood pathway, where reactants adsorb on different (Ba or Ag) or mixed sites before reacting. The precise mechanism would depend on the specific Ba-Ag intermetallic phase, its surface termination, and the reaction conditions. Identifying these active sites and understanding their function remains a key challenge due to their dynamic nature and the complexities of surface characterization during catalysis. researchgate.net
Barium-Silver Containing Composites and Hybrid Functional Materials
The combination of barium-based ceramics, particularly barium titanate (BaTiO₃), with silver has led to the development of advanced composite and hybrid functional materials with tailored properties for electronic applications.
Barium titanate-silver (BaTiO₃-Ag) composites are typically designed to leverage the high dielectric constant of the BaTiO₃ ceramic matrix and the high conductivity of silver. researchgate.netresearchgate.net Various fabrication methods have been employed, including conventional solid-state processing routes that involve ball milling or attrition milling of precursor powders like BaTiO₃ and silver nitrate (B79036) (AgNO₃), followed by compaction and sintering. researchgate.netresearchgate.netbath.ac.uk Another advanced approach is the seed-mediated growth process, where silver nanoparticles are grown directly onto the surface of BaTiO₃ particles. acs.org This method allows for the creation of BaTiO₃-Ag hybrid particles with nano-sized silver particles (e.g., <20 nm) discretely grown on the surface of nano-sized BaTiO₃ (e.g., 100 nm). acs.org
Microstructural characterization reveals that in sintered composites, silver particles are dispersed within the BaTiO₃ matrix. researchgate.netbath.ac.uk Smaller silver particles (typically below 1 µm) can be found within the BaTiO₃ grains (intragranular), while larger particles tend to reside at the grain boundaries (intergranular). researchgate.netbath.ac.uk X-ray diffraction (XRD) analyses consistently show the presence of distinct BaTiO₃ and Ag phases, with no detectable reaction product phases between the two, confirming the composite nature of the material. researchgate.netresearchgate.netbath.ac.uk The adhesion of silver to the barium titanate surface is a critical feature, especially in polymer-matrix composites, as it can prevent direct contact between silver particles, thereby suppressing the formation of conductive pathways and keeping dielectric loss low. acs.org
To understand and predict the enhanced electrical and dielectric properties of BaTiO₃-Ag composites, various theoretical models have been applied. researchgate.netaip.org These models are crucial for clarifying the mechanisms behind the observed increases in permittivity.
Effective Medium Theory (EMT) and Percolation Theory : For BaTiO₃-Ag particles dispersed in a polymer matrix (like PVDF), models combining effective medium theory and percolation theory (EMPT model) have been successfully used. aip.org These models help to explain the dependence of permittivity on the volume fraction of the filler and the percolation mechanism, where a sharp increase in conductivity and permittivity occurs as the conductive filler concentration approaches a critical threshold. aip.orgrsc.org
Series-Parallel Model : This model can be employed to simulate the dielectric behavior by treating each hybrid BaTiO₃-Ag particle as a single unit. aip.org Calculations based on this model suggested that the hybrid particles themselves possess an ultrahigh permittivity, which accounts for the prominently enhanced permittivity of the final composite. aip.org
Random Resistor-Capacitor (R-C) Network : This approach models the composite as a random network of resistors (representing the conductive silver phase) and capacitors (representing the dielectric BaTiO₃ phase). researchgate.net It is used to simulate the effect of adding conductive inclusions into a capacitive matrix and to compare the modeled results with experimental data for properties like permittivity. researchgate.net
Micromechanics Models : Finite element (FE) methods are also used to construct micromechanical models that describe the detailed microstructure of the composite. researchgate.net These models can study the effects of blending silver into barium titanate on the effective elastic and dielectric properties, as well as simulate local field fluctuations within the material. researchgate.net
These modeling efforts confirm that the enhanced dielectric constant in these composites arises from phenomena like strong interfacial polarization between the filler and the matrix. aip.orgnih.gov
Modulation of Barium-based Compounds Through Silver Incorporation
The incorporation of silver into barium-based compounds is a versatile strategy to significantly modulate their functional properties, particularly their electrical, dielectric, and mechanical characteristics.
In BaTiO₃-Ag composites, the addition of silver profoundly impacts the dielectric properties. The relative permittivity (dielectric constant) of the composite is significantly enhanced with increasing silver content. researchgate.net For example, BaTiO₃-Ag/PVDF composites with 43.4 vol% of Ag-deposited BaTiO₃ filler can exhibit a dielectric constant of 94.3 at 1 kHz, which can increase to 160 at higher filler content. acs.org Similarly, the dielectric constant of sintered BaTiO₃ pellets increased from 830 to 4680 with the addition of 30 wt% Ag. researchgate.net This enhancement is largely attributed to interfacial polarization effects. nih.gov However, this improvement in permittivity is often accompanied by a decrease in the piezoelectric coefficients (d₃₃ and d₃₁) and the electrical breakdown strength. researchgate.netresearchgate.net
The mechanical properties of barium titanate are also altered by silver addition. The inclusion of silver particles has been shown to improve the fracture strength of the ceramic. bath.ac.uk For instance, a 10 wt.% silver addition increased the strength of barium titanate from 100 MPa to 140 MPa. bath.ac.uk Conversely, properties like hardness and stiffness tend to decrease with higher silver content, while toughness may remain largely unchanged. researchgate.netbath.ac.uk Silver incorporation also tends to inhibit full densification during sintering, leading to a lower final sintered density as the silver content increases. bath.ac.uk
Beyond titanates, silver is used to modify other barium compounds for different applications. For example, antimicrobial compositions have been developed using a core of barium sulfate (B86663) coated with a silver compound. google.com In another instance, the compound barium silver 2-(phosphonatooxy)acrylate has been identified, combining barium and silver with functional organic groups, suggesting potential applications in antimicrobial coatings and dental materials due to the combined properties of the constituent ions. ontosight.ai This demonstrates that silver incorporation is a flexible method for tuning the properties of various barium-based materials for a range of advanced applications.
Interactive Data Table: Effect of Silver (Ag) Content on the Properties of Barium Titanate (BaTiO₃) Composites
| Silver Content | Composite System | Dielectric Constant (εr) | Dielectric Loss (tan δ) | Mechanical Strength (MPa) | Key Finding | Reference |
| 0 wt% | Sintered BaTiO₃ | 1826 | - | 100 | Baseline monolithic ceramic properties. | researchgate.netbath.ac.uk |
| 0.5 wt% | Sintered BaTiO₃-Ag | - | - | ~120 (20% increase) | Strength reported to increase by ~20%. | bath.ac.uk |
| 10 wt% | Sintered BaTiO₃-Ag | 2130 | - | 140 | Significant improvement in strength and permittivity. | researchgate.netbath.ac.uk |
| 19.1 wt% | Sintered BaTiO₃-Ag | - | - | 120 | Strength decreases above 10 wt% due to porosity. | bath.ac.uk |
| 30 wt% | Sintered BaTiO₃-Ag | 4680 | - | - | Very high permittivity achieved. | researchgate.net |
| 43.4 vol% (filler) | BT-Ag/PVDF | 94.3 (@ 1 kHz) | 0.06 (@ 1 kHz) | - | High permittivity with low loss in a polymer matrix. | acs.org |
| 56.2 vol% (total filler) | Ag/BaTiO₃/Polymer Film | ~300 | 0.08 | - | High dielectric constant for flexible applications. | rsc.org |
| 61 wt% Ag in BT-Ag hybrid | BT-Ag/PVDF | 613 (@ 1 kHz) | 0.29 (@ 1 kHz) | - | Reached remarkably enhanced dielectric constant. | aip.org |
Effect of Silver Doping on Superconducting Barium Silicides (e.g., Ba₈Si₄₆)
The silicon clathrate compound Ba₈Si₄₆ is known to exhibit superconductivity below a critical temperature (Tc) of 8 K. core.ac.ukkeio.ac.jp Research into doping this material with silver has revealed a clear and consistent effect on its superconducting properties. The introduction of silver into the Ba₈Si₄₆ structure systematically suppresses superconductivity. core.ac.uksciencedaily.com
Studies on Ba₈AgₓSi₄₆₋ₓ for various values of x (where x=0, 1, 3, 6) have shown that the critical temperature (Tc) decreases monotonically as the silver content increases. core.ac.uk This suppression of superconductivity is attributed to modifications in the electronic structure of the material. core.ac.uksciencedaily.com Photoemission spectroscopy studies indicate that a state derived from the barium 5d orbital, which is prominent at the Fermi level (EF) in pure Ba₈Si₄₆, diminishes with rising silver content. core.ac.uk This reduction in the density of states at the Fermi level is in direct agreement with the observed decrease in Tc. core.ac.ukresearchgate.net
Table 1: Effect of Silver Doping on the Superconducting Critical Temperature (Tc) of Ba₈Si₄₆ Note: This table is representative of the trend described in the literature; specific Tc values for each doping level can vary based on synthesis and measurement conditions.
| Compound Formula | Silver Content (x) | Superconducting Critical Temperature (Tc) | Trend |
|---|---|---|---|
| Ba₈Si₄₆ | 0 | ~8.0 K core.ac.uk | Baseline |
| Ba₈Ag₁Si₄₅ | 1 | Decreased core.ac.uk | Suppression |
| Ba₈Ag₃Si₄₃ | 3 | Further Decreased core.ac.uk | Suppression |
| Ba₈Ag₆Si₄₀ | 6 | Superconductivity Vanishes core.ac.uk | Suppression |
Role of Silver in Barium-Containing Glass Systems and Their Photochemistry (e.g., Barium-Germanium-Gallium Glasses)
Silver ions have been successfully incorporated into barium-germanium-gallium (BGG) glass systems, significantly enhancing their photosensitivity in the UV and visible light ranges. aip.orgresearchgate.net This doping allows for nanoscale engineering of the glass through processes driven by silver photochemistry. aip.orgresearchgate.net When irradiated with a femtosecond laser, silver-doped BGG glass undergoes modifications that result in the formation of silver molecular clusters. aip.orgresearchgate.net
Ionizing radiation, such as from a 2.5 MeV electron beam, has been used to study the defect centers in these glasses. aip.orgresearchgate.net In silver-free BGG glass, electron spin resonance spectroscopy identifies paramagnetic point defects, including electron and hole trap centers related to germanium and gallium. aip.orgresearchgate.net The introduction of silver into the glass matrix hinders the stability of these defects at lower radiation doses (e.g., 10⁴ Gy), as silver becomes the primary trapping center. aip.orgresearchgate.net However, at higher doses (e.g., 10⁶ Gy), the glass structure undergoes modifications that impede the trapping process of silver ions. aip.orgresearchgate.net
The presence of alkali elements, such as potassium, has been shown to be important for the formation of silver ion trap centers. aip.org The mobility of alkali ions may create a driving force that facilitates the movement of silver ions or provide efficient charge compensation, both of which enhance silver's photochemistry. aip.org Research comparing potassium-containing and potassium-free BGG-Ag glass revealed a much weaker formation of Ag²⁺ ions in the absence of potassium, highlighting the role of alkali co-dopants in the initial processes of silver photochemistry. aip.org These photochemical properties are crucial for applications in infrared (IR) optics and for the direct laser writing of 3D microstructures within the glass. researchgate.netresearchgate.net
Electrochemical and Energy-Related Research on Barium-Silver Systems
Investigation of Contact Potential Differences and Work Functions (e.g., Ba-Ag interfaces)
The contact potential difference, also known as the Volta potential difference, is the electrostatic potential difference that exists between two different materials in contact. taylorandfrancis.comwikipedia.org This property is fundamentally related to the work function of the materials, which is the minimum energy required to remove an electron from the solid's surface. wikipedia.org
A direct measurement of the contact potential difference between microcrystalline barium and silver surfaces was conducted in a gettered vacuum at liquid-air temperature. aps.org The surfaces were prepared by thermal vaporization to ensure purity. aps.org The study found the contact difference of potential between barium and silver to be 1.94 ± 0.02 volts. aps.org By combining this result with the known work function of barium (2.39 volts), the work function for microcrystalline silver was calculated to be 4.33 ± 0.05 equivalent volts. aps.org It is noted that work function is a surface-dependent property; for example, the work function of silver crystals varies with the crystal face, with values of 4.64 eV for the (100) face, 4.52 eV for the (110) face, and 4.74 eV for the (111) face. wikipedia.org
The interface between metals and barium-containing oxides, such as the proton conductor BaZrO₃, has also been investigated. acs.org The contact potential at these interfaces depends on the metal's work function and is strongly influenced by temperature and atmosphere. acs.org Above 900 K, most metals, including silver, are predicted to yield negative contact potentials, which facilitates charge transfer at the electrode/electrolyte interface. acs.org
Table 2: Measured and Calculated Electrical Properties of the Barium-Silver Interface
| Property | Value | Conditions / Notes | Source(s) |
|---|---|---|---|
| Contact Potential Difference (Ba-Ag) | 1.94 ± 0.02 V | Liquid-air temperature, microcrystalline surfaces | aps.org |
| Work Function (Barium) | 2.39 V | Used as reference in the study | aps.org |
| Calculated Work Function (Silver) | 4.33 ± 0.05 eV | Derived from Ba-Ag contact potential | aps.org |
| Polycrystalline Silver Work Function | 4.26 eV | Reference value | wikipedia.org |
Potential in Advanced Battery Materials (e.g., lead-acid battery grids with Ag-Ba alloys)
Barium and silver are used as alloying elements in grids for lead-acid batteries to improve their performance and lifespan. googleapis.comgoogle.com A specific lead alloy designed for positive battery grids consists of lead with small amounts of calcium, tin, silver, barium, and aluminum. googleapis.comgoogle.com The inclusion of both silver and barium provides excellent resistance to corrosion and creep, which is deformation under long-term stress. googleapis.comgoogle.com
The addition of barium to lead-tin-calcium alloys has been shown to increase the alloy's hardness and corrosion stability. scirp.orgscirp.org This allows for a reduction in the calcium content, which can be compensated for by the barium addition. scirp.orgscirp.org An alloy composition with silver and barium improves the age-hardening process at room temperature, which is crucial for achieving the necessary hardness and strength for grid manufacturing. googleapis.com This eliminates the need for a high-temperature treatment step that is typically required for other silver-containing lead alloys. googleapis.comgoogle.com This streamlined process, combined with increased mechanical strength and corrosion resistance, contributes to a longer service life for the batteries. googleapis.comgoogle.com
Table 3: Composition of a Silver-Barium Lead Alloy for Battery Grids
| Component | Weight Percentage (wt %) | Purpose | Source(s) |
|---|---|---|---|
| Calcium (Ca) | ~0.05 - 0.07 % | Hardness | googleapis.comgoogle.com |
| Tin (Sn) | ~0.9 - 1.3 % | Corrosion resistance, castability | googleapis.com |
| Silver (Ag) | ~0.006 - 0.010 % | Corrosion and creep resistance | googleapis.comgoogle.com |
| Barium (Ba) | ~0.0100 - 0.0170 % | Hardness, corrosion resistance | googleapis.comgoogle.com |
| Aluminum (Al) | ~0.015 - 0.025 % | Prevents loss of Ca and Ba | googleapis.com |
| Lead (Pb) | Balance | Main grid material | googleapis.comgoogle.com |
Brazing Alloys for Advanced Joining Technologies
Brazing is a joining process where a filler metal is heated above its melting point and distributed between two or more close-fitting parts, creating a strong joint. Silver-based brazing alloys are widely used in advanced technologies for joining a variety of materials, including steels, nickel alloys, and copper alloys. castolin.combrazing.com These alloys are valued for their strength, ductility, and ability to join dissimilar metals. brazing.comsarusilver.com
High-silver content alloys, such as those containing 45% or 55% silver, offer low brazing temperatures and excellent flow characteristics. castolin.combrazing.com For instance, an alloy with 55% silver has a melting range of 630-660 °C and is suitable for joints operating in a wide temperature range from -200 °C to 200 °C. castolin.com These alloys are critical in manufacturing and repair for applications requiring high-integrity joints, such as in the food industry, medical and surgical instruments, and in heating and cooling technology. castolin.comsarusilver.com Active brazing alloys have also been developed that allow for the direct joining of metals to ceramics without prior metallization processes, a key technology for advanced electronic and aerospace components. morganbrazealloys.com While specific "barium-silver" brazing alloys are not common, silver-based filler metals are the technology of choice for joining components that may contain barium, such as certain ceramics or specialty alloys, in demanding applications. morganbrazealloys.com
Photocatalytic Applications of Barium-Silver Chemical Compounds
The combination of barium and silver has led to the development of effective photocatalysts for environmental remediation. Research has focused on materials like silver-doped barium titanate (BaTiO₃) and barium-impregnated silver phosphate (B84403) (Ag₃PO₄). mdpi.comksu.edu.sa
In one study, barium-impregnated silver phosphate (Ba-AgP) demonstrated enhanced photocatalytic activity for degrading methyl orange dye under visible light compared to unmodified silver phosphate. mdpi.com The impregnation of barium enhanced the crystallinity of the silver phosphate and facilitated the separation of photogenerated electron-hole pairs, which is crucial for efficient photocatalysis. mdpi.com The optimal performance was found with a 6% barium impregnation, which resulted in a degradation rate constant 1.8 times greater than that of the pristine Ag₃PO₄. mdpi.com
Similarly, doping barium titanate (BaTiO₃) nanoparticles with silver has been shown to improve their photocatalytic performance. ksu.edu.sa The introduction of silver ions into the BaTiO₃ crystal structure reduces the material's band gap energy, from 3.87 eV for undoped BaTiO₃ to 3.47 eV for 5% Ag-doped BaTiO₃. ksu.edu.sa This narrowing of the band gap allows the material to absorb more visible light. Furthermore, the silver dopant helps to reduce the recombination rate of photogenerated electrons and holes. ksu.edu.sa As a result, 5% Ag-doped BaTiO₃ exhibited a remarkable 79% degradation of Rhodamine B dye under illumination. ksu.edu.sa In other work, using silver as a cocatalyst on BaTi₄O₉ was found to be effective for the photocatalytic reduction of CO₂ to form CO. rsc.org
Table 4: Enhanced Photocatalytic Activity in Barium-Silver Systems
| Photocatalyst System | Pollutant | Key Finding | Source(s) |
|---|---|---|---|
| Ba-impregnated Ag₃PO₄ (6% Ba) | Methyl Orange (MO) | Rate constant 1.8 times higher than pristine Ag₃PO₄. mdpi.com | mdpi.com |
| Ag-doped BaTiO₃ (5% Ag) | Rhodamine B (RhB) | Achieved 79% degradation; band gap reduced to 3.47 eV. ksu.edu.sa | ksu.edu.sa |
| Ag/BaTi₄O₉ | Carbon Dioxide (CO₂) | Effective for photocatalytic reduction of CO₂ to CO. rsc.org | rsc.org |
Photocatalytic Reduction of Carbon Dioxide with Silver-Modified Barium Titanates
The conversion of carbon dioxide (CO₂), a primary greenhouse gas, into valuable chemical compounds using solar energy is a significant area of research in artificial photosynthesis. Titanate-based photocatalysts, particularly when modified with suitable cocatalysts, have emerged as promising candidates for the photocatalytic reduction of CO₂ with water as the electron donor. nih.govresearchgate.net Among these, silver-modified barium titanate systems have demonstrated notable activity and selectivity.
Research has shown that decorating barium titanate with silver nanoparticles (Ag NPs) can facilitate the selective reduction of CO₂. rsc.org In studies examining various compositions of barium titanates, BaTi₄O₉ (BT4) was identified as a highly effective photocatalyst for converting CO₂ into carbon monoxide (CO) when combined with an Ag cocatalyst. nih.govrsc.org The silver nanoparticles serve as an efficient cocatalyst that preferentially promotes the reduction of CO₂ over the competing hydrogen evolution reaction, even in aqueous conditions. rsc.org This is a critical challenge because the redox potential for H₂ formation is generally more positive than that for CO₂ reduction, making hydrogen evolution thermodynamically more favorable. kyoto-u.ac.jp The use of Ag NPs helps to selectively activate CO₂ molecules for conversion. rsc.org
The performance of these photocatalytic systems is quantified by the formation rates of the products. The Ag/BT4(20,1273) sample demonstrated high CO selectivity of 94%. rsc.org The introduction of the MnOₓ dual cocatalyst doubled the CO formation rate compared to the single Ag/BT4 catalyst under the same conditions. rsc.org
Table 1: Photocatalytic Performance of Silver-Modified Barium Titanate Systems for CO₂ Reduction
| Photocatalyst System | Primary Reduction Product | Primary Oxidation Products | Key Findings |
| Ag/BaTi₄O₉ (Ag/BT4) | Carbon Monoxide (CO) | Oxygen (O₂) | High selectivity (94%) for CO production. rsc.org |
| Ag-MnOₓ/BaTi₄O₉ | Carbon Monoxide (CO) | Oxygen (O₂), Hydrogen Peroxide (H₂O₂) | CO formation rate was approximately double that of the Ag/BT4 system. rsc.org |
Mechanisms of Photoinduced Charge Separation and Transport
The efficiency of any photocatalytic process is fundamentally dependent on the generation, separation, and transport of photoinduced electron-hole pairs. In barium-silver compound systems, several mechanisms work synergistically to enhance this process, thereby improving catalytic performance.
A crucial factor is the formation of a Schottky contact at the interface between the silver nanoparticles and the barium titanate semiconductor. mdpi.com This junction creates a built-in electric field that facilitates the separation of charge carriers. When the barium titanate absorbs ultraviolet (UV) light, it generates electron-hole pairs. mdpi.com The silver nanoparticles, acting as electron traps or sinks, efficiently capture the photoexcited electrons from the barium titanate's conduction band. qmul.ac.ukresearchgate.net This process effectively hinders the recombination of electrons and holes, making them more available to participate in redox reactions at the catalyst's surface. qmul.ac.uk
The inherent ferroelectric nature of barium titanate (in its tetragonal phase) provides another powerful mechanism for charge separation. qmul.ac.ukresearchgate.net The spontaneous electric polarization within the ferroelectric material creates an internal depolarization field. qmul.ac.uk This internal field drives the spatial separation of the photogenerated electrons and holes, moving them toward opposite ends of the crystal. qmul.ac.ukresearchgate.net This separation not only reduces recombination but also spatially segregates the sites for reduction and oxidation reactions, further enhancing efficiency. rsc.orgqmul.ac.uk
Furthermore, the interaction of light with the silver nanoparticles themselves introduces a phenomenon known as Localized Surface Plasmon Resonance (LSPR). mdpi.comx-mol.net The LSPR of Ag nanoparticles allows for the absorption of visible light, a region of the solar spectrum that the wide-bandgap barium titanate cannot typically utilize. mdpi.comx-mol.net The decay of these surface plasmons can energize electrons in the barium titanate through two primary pathways:
Hot-electron injection: Energetic ("hot") electrons generated by the LSPR effect in the silver nanoparticles are directly injected into the conduction band of the barium titanate. mdpi.com
Plasmon-Induced Resonance Energy Transfer (PIRET): The energy from the LSPR is non-radiatively transferred to the barium titanate, exciting more electron-hole pairs within the semiconductor. mdpi.comdntb.gov.ua
In materials that also exhibit piezoelectric properties, mechanical strain (such as from ultrasonic vibration) can induce a piezoelectric field. mdpi.comx-mol.net This field further aids in driving charge carriers apart, complementing the effects of the Schottky barrier and ferroelectric polarization, and leading to enhanced catalytic activity. mdpi.comresearchgate.net The combination of these mechanisms—Schottky barrier formation, the electron-trapping nature of silver, ferroelectric polarization, and plasmonic effects—results in a highly efficient system for charge separation and transport in silver-modified barium titanates. mdpi.comqmul.ac.uk
Future Research Directions and Emerging Paradigms in Barium Silver Chemistry and Materials Science
Novel Synthesis Strategies for Low-Dimensional Barium-Silver Nanostructures
The synthesis of low-dimensional nanostructures, such as nanowires and nanotubes, is a burgeoning area of research due to the unique properties these materials exhibit compared to their bulk counterparts. In the realm of barium-silver compounds, researchers are actively developing new methods to create these intricate architectures.
Current strategies often employ "soft chemistry" or template-assisted approaches. ipme.ru The polyol process is a widely used soft solution method for producing silver nanowires, where a polyol acts as both the solvent and reducing agent. ipme.rusapub.orgbeilstein-journals.orgbeilstein-journals.org This method can be modified by introducing salts like sodium chloride to control the growth and morphology of the silver nanostructures. sapub.org Other techniques for silver nanowire synthesis include electrochemical methods, template-directed routes using materials like mesoporous silica, and photochemical synthesis. nih.govmdpi.com For instance, silver nanowires have been synthesized using ethylene (B1197577) glycol as a reductant and polyvinylpyrrolidone (B124986) (PVP) as a stabilizer, with the process being accelerated by microwave heating. sapub.org
The creation of nanotubes often involves the use of templates. One promising method is the galvanic replacement reaction, where silver nanowires serve as a template for the creation of gold or platinum nanotubes. ipme.ru While this technique is considered convenient and environmentally friendly, controlling the morphology of the resulting nanotubes can be challenging. ipme.ru Researchers are also exploring pulsed laser ablation in liquid (PLAL) as a versatile, room-temperature method for generating various low-dimensional nanomaterials, including quantum dots, nanowires, and nanosheets. aip.org
Exploration of Metastable Phases and High-Pressure Synthesis of Ba-Ag Compounds
The exploration of metastable phases and the use of high-pressure synthesis are opening up new avenues for discovering Ba-Ag compounds with unique properties. Metastable phases are non-equilibrium states that possess higher energy than the stable phase but are kinetically trapped. numberanalytics.comwiley-vch.de These phases can exhibit enhanced mechanical, magnetic, or electrical properties. numberanalytics.com
High-pressure synthesis is a powerful tool for creating novel materials and metastable phases that cannot be formed under ambient conditions. chinesechemsoc.orgpnas.org By applying high pressures and temperatures, researchers can alter the thermodynamic landscape and promote the formation of new crystal structures. mdpi.comarxiv.org For example, high-pressure synthesis has been successfully used to create new intermetallic compounds between alkali or alkali-earth metals and transition metals, which would not typically react under normal pressures due to differences in atomic radii and electronegativity. arxiv.org In the context of barium compounds, high-pressure techniques have been employed to synthesize novel phases like BaSi₃ and the cubic perovskite BaRuO₃. pnas.orgmdpi.com Similarly, studies on barium sulfide (B99878) (BaS) under pressure have predicted the existence of yet-unobserved metastable polymorphs. researchgate.net This approach holds significant promise for the discovery of new, metastable barium-silver compounds with potentially interesting properties.
In-Situ Characterization Techniques for Dynamic Process Monitoring in Ba-Ag Systems
To gain a deeper understanding of the formation and behavior of barium-silver compounds, researchers are increasingly turning to in-situ and operando characterization techniques. These methods allow for the real-time monitoring of materials during synthesis or operation, providing invaluable insights into dynamic processes. acs.orgsciengine.com
Techniques such as in-situ X-ray diffraction (XRD) can track phase transitions and structural changes in electrode materials as they occur. sciengine.com Vibrational spectroscopy, X-ray photoelectron spectroscopy (XPS), and various scattering techniques are also being adapted for operando studies of battery interphases, providing chemical and structural information at relevant length and time scales. acs.org For monitoring gas evolution, which can be critical in battery systems, differential electrochemical mass spectrometry (DEMS) is a well-established method. sciengine.com More recently, novel approaches like optical fiber photothermal spectroscopy are being developed for the operando analysis of gas evolution in batteries. researchgate.net The application of these advanced monitoring techniques to Ba-Ag systems will be crucial for understanding reaction mechanisms, identifying intermediate species, and optimizing synthesis and processing parameters.
Machine Learning and Artificial Intelligence for Barium-Silver Material Discovery and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of new materials, including barium-silver compounds. nih.govacs.org These computational tools can accelerate the materials discovery process by predicting the properties of yet-to-be-synthesized compounds and identifying promising candidates for specific applications. acs.orgmpg.de
Synergistic Integration of Barium-Silver Compounds in Multiscale Device Architectures
The unique properties of barium-silver compounds and their nanostructures make them promising candidates for integration into multiscale device architectures for a variety of applications. This includes their use in electronics, sensors, and biomedical devices. rsc.orgrsc.orgaip.org
In the realm of electronics, thin films of metallic alloys are crucial components. mdpi.comnih.govnih.gov Techniques like physical vapor deposition (PVD) and chemical vapor deposition (CVD) are used to create thin films for applications in microelectronics and data storage. mdpi.com Silver-containing thin films, for example, are used in transparent conducting films and as electrodes in devices like organic light-emitting diodes (OLEDs). nih.govchalcogen.ro The integration of barium-silver compounds into such thin-film devices could lead to enhanced performance or novel functionalities.
Furthermore, nanocomposites incorporating both barium and silver components are being explored. For example, nanocomposites of barium titanate (a well-known ferroelectric material) coated with gold or silver have been synthesized for applications in multimodal microspectroscopy, combining the properties of both materials. researchgate.net The integration of barium-silver compounds into polymer matrices can also create nanocomposites with tailored properties for biomedical applications, such as enhanced antimicrobial activity and controlled drug delivery. rsc.orgrsc.org The ability to design and fabricate these materials at multiple length scales, from nanoparticles to thin films and bulk composites, will be key to their successful implementation in advanced devices. researchgate.netacs.org
Interactive Data Table: Synthesis Methods for Silver Nanostructures
| Synthesis Method | Description | Key Parameters | Resulting Nanostructures |
| Polyol Process | A chemical method using a polyol as a solvent and reducing agent. beilstein-journals.orgrsc.org | Temperature, stabilizer (e.g., PVP), presence of salts (e.g., NaCl). sapub.orgbeilstein-journals.org | Nanowires, nanocubes, nanorods. sapub.orgrsc.org |
| Template-Assisted | Utilizes a pre-existing structure (template) to guide the growth of the desired nanostructure. ipme.ru | Template material (e.g., silver nanowires, mesoporous silica). ipme.runih.gov | Nanotubes. ipme.ru |
| Photochemical Synthesis | Uses light to initiate the reduction of metal precursors. mdpi.com | Wavelength and intensity of light, precursors. | Decahedrons, various nanoparticles. mdpi.com |
| Pulsed Laser Ablation in Liquid (PLAL) | A high-energy laser pulse ablates a target material in a liquid environment. aip.org | Laser fluence, liquid medium. | Quantum dots, nanowires, nanosheets. aip.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
